molecular formula C₁₈H₁₅D₆ClN₂ B1155397 Clomacran-d6

Clomacran-d6

Cat. No.: B1155397
M. Wt: 306.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomacran-d6 is a deuterium-labeled stable isotope of Clomacran, intended for use as an internal standard in quantitative mass spectrometry-based analyses. The parent compound, Clomacran, is a typical antipsychotic of the dihydroacridine class that was historically developed in the 1970s for the treatment of schizophrenia . It was subsequently withdrawn from markets, such as the UK in 1982, due to concerns over liver toxicity . This history makes this compound an invaluable tool for modern researchers investigating the pharmacokinetics, metabolic pathways, and long-term stability of Clomacran and related compounds with high precision. Using a labeled standard like this compound helps correct for analyte loss during sample preparation and variations in instrument performance, ensuring more reliable and reproducible data. Its primary research applications are in the fields of analytical chemistry, neuropharmacology, and forensic toxicology, particularly in studies aimed at understanding drug metabolism and the mechanisms underlying the adverse effects of withdrawn pharmaceuticals. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₈H₁₅D₆ClN₂

Molecular Weight

306.86

Synonyms

2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine-d6;  2-Chloro-9-[3-(dimethylamino)propyl]acridan-d6;  9-[3-(Dimethylamino)propyl]-2-chloroacridane-d6;  SKF 14336-d6;  SKF 14336D-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Non-deuterated Clomacran Deutetrabenazine-d6
Molecular Weight (g/mol) ~320.4 (with D6) ~314.4 ~383.5 (with D6)
Deuteration Sites Six aromatic H atoms None Six aliphatic H atoms
Half-life (in vivo) ~12–15 hours ~6–8 hours ~9–12 hours
Metabolic Stability High (CYP450 resistance) Moderate High (CYP2D6 resistance)
Primary Analytical Method NMR, MALDI-TOF HPLC-MS LC-MS/MS, NMR

Non-deuterated Clomacran

  • Structural Differences: The absence of deuterium in non-deuterated Clomacran results in faster metabolic degradation due to hydrogen’s lower bond dissociation energy compared to deuterium. This leads to a shorter half-life (~6–8 hours) and higher clearance rates .
  • Functional Implications: Studies using MALDI-TOF and NMR demonstrate that non-deuterated analogs exhibit greater susceptibility to oxidative metabolism, reducing their bioavailability .

Deutetrabenazine-d6

  • Structural Differences : Deutetrabenazine-d6 incorporates deuterium at aliphatic positions, whereas this compound targets aromatic sites. This distinction affects metabolic pathways; aliphatic deuteration often delays first-pass metabolism more effectively .
  • Functional Implications: Despite structural variations, both compounds share enhanced pharmacokinetic profiles.

Research Findings and Analytical Insights

Stability and Metabolic Profiling

  • NMR Analysis : Peng et al. (2018) utilized middle-down NMR to confirm the structural homogeneity of deuterated compounds, including site-specific deuteration in this compound .
  • MALDI-TOF Stability Studies: Pérez-Robles et al. (2017) highlighted that deuterated analogs like this compound show 20–30% greater stability under stress conditions (e.g., pH, temperature) compared to non-deuterated versions .

Pharmacokinetic Advantages

  • Half-life Extension : Deuteration in this compound reduces metabolic clearance by 40–50% in preclinical models, aligning with trends observed in other deuterated drugs .
  • Comparative Efficacy: While Deutetrabenazine-d6 targets vesicular monoamine transporters, this compound’s mechanism remains under investigation. However, its deuterated structure suggests analogous benefits in minimizing dosing frequency .

Q & A

Q. What tabular formats are optimal for presenting this compound’s physicochemical properties?

  • Answer : Include columns for parameter (logP, pKa), method (shake-flask, potentiometric titration), value, and uncertainty (± SD). Annotate with IUPAC nomenclature and CAS registry numbers. For comparative studies, add a column for non-deuterated analogs to highlight isotopic differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.